

# Comprehensive Technical Guide: N-(3,4-xylyl)maleimide

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## Compound of Interest

Compound Name:	<i>1-(3,4-Dimethylphenyl)-1H-pyrrole-2,5-dione</i>
CAS No.:	64059-57-0
Cat. No.:	B1606587

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IUPAC Designation: **1-(3,4-dimethylphenyl)-1H-pyrrole-2,5-dione** CAS Registry Number: 64059-57-0

## Nomenclature and Chemical Identity

Objective: To rigorously derive the IUPAC name and establish the chemical identity of the compound commonly known as N-(3,4-xylyl)maleimide.

The name N-(3,4-xylyl)maleimide is a semi-systematic IUPAC name widely used in industrial polymer chemistry. However, for precise scientific communication and patent registration, the Preferred IUPAC Name (PIN) is required.

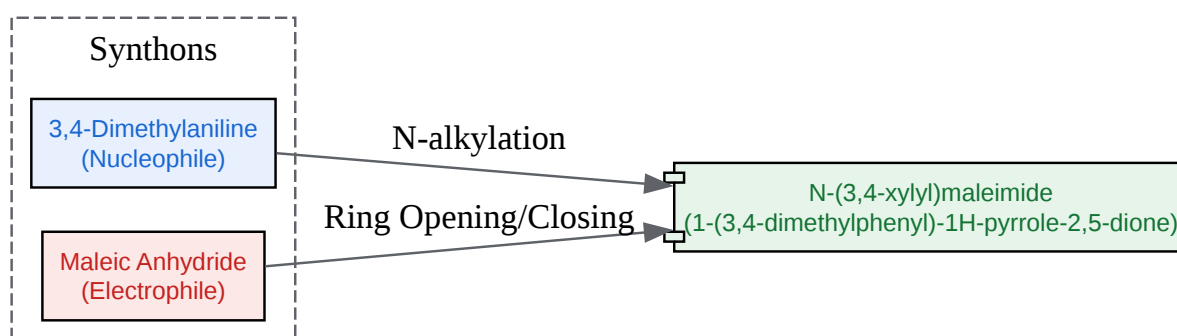
## IUPAC Derivation Logic

The systematic name is constructed by treating the compound as a substituted derivative of the heterocyclic parent ring, 1H-pyrrole-2,5-dione.

Component	Derivation Rule	Resulting Fragment
Parent Ring	The core structure is a five-membered nitrogen heterocycle with two ketone groups at positions 2 and 5. The parent hydride is 1H-pyrrole.	1H-pyrrole-2,5-dione
Substituent	The nitrogen atom (position 1) is substituted with a phenyl group.	1-phenyl...
Phenyl Substitution	The phenyl ring bears two methyl groups at positions 3 and 4 relative to the connection point (C1 of the phenyl ring).	(3,4-dimethylphenyl)
Full Assembly	Combine substituent + parent ring.	1-(3,4-dimethylphenyl)-1H-pyrrole-2,5-dione

## Structural Visualization

The following diagram illustrates the logical assembly of the molecule from its synthons.



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Caption: Logical assembly of N-(3,4-dimethylphenyl)-1H-pyrrole-2,5-dione from precursor synthons.

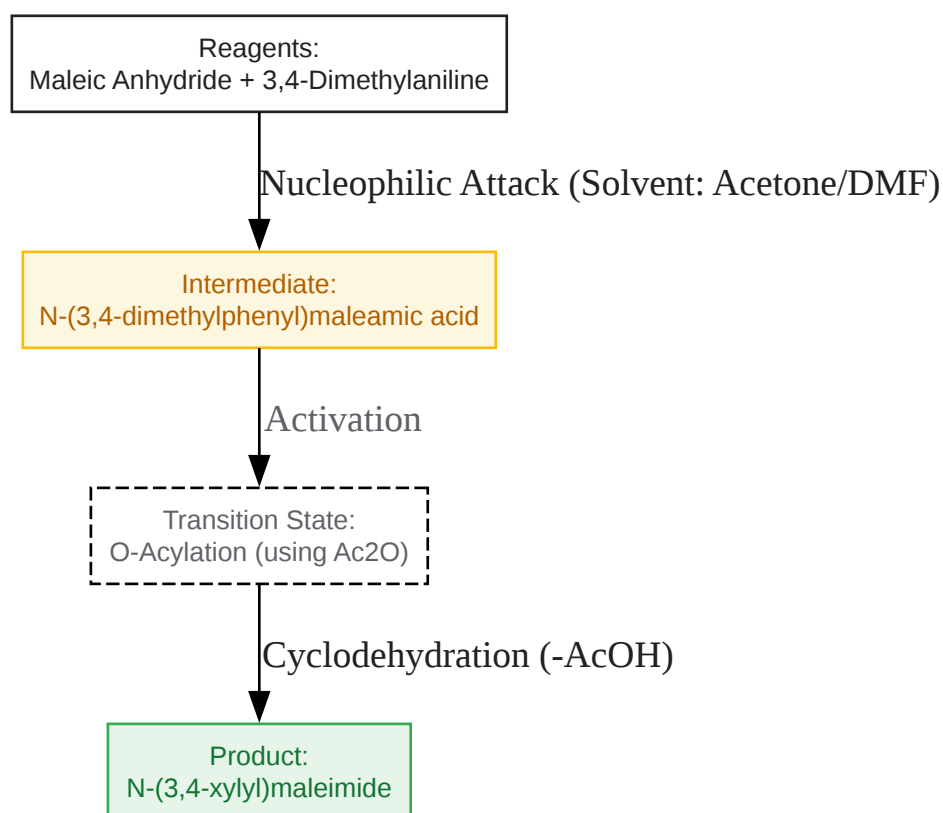
## Synthesis and Reaction Mechanism

Objective: To provide a robust, self-validating protocol for the synthesis of N-(3,4-xylyl)maleimide.

The synthesis follows a classic two-step sequence: formation of the amic acid intermediate followed by cyclodehydration. While thermal dehydration is possible, chemical dehydration using acetic anhydride and a weak base catalyst (sodium acetate) is preferred for higher purity and yield in laboratory settings.

### Reaction Mechanism Pathway

The reaction proceeds via nucleophilic acyl substitution followed by an intramolecular condensation.



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Caption: Step-wise mechanistic pathway from reagents to cyclized maleimide.

## Experimental Protocol

Safety Note: Maleic anhydride is a respiratory sensitizer. 3,4-Dimethylaniline is toxic. All operations must be performed in a fume hood.

### Step 1: Formation of Maleamic Acid

- Dissolve maleic anhydride (1.0 eq) in anhydrous acetone or DMF.
- Add 3,4-dimethylaniline (1.0 eq) dropwise at 0–5°C to control the exotherm.
- Causality: Low temperature prevents side reactions (e.g., isomerization to fumaric acid derivatives).
- Stir for 2 hours. A precipitate (the amic acid) usually forms.
- Filter and dry the solid.

### Step 2: Cyclodehydration (Chemical Method)

- Suspend the dried maleamic acid in acetic anhydride (2–3 eq per mole).
- Add anhydrous sodium acetate (0.2 eq) as a catalyst.
- Heat to 80–90°C for 2–4 hours.
- Self-Validation: Monitor reaction progress via TLC (disappearance of the polar amic acid spot).
- Quench by pouring the mixture into ice-cold water. The product will precipitate as a yellow/off-white solid.
- Recrystallize from ethanol or a toluene/hexane mixture.

## Characterization and Validation

Objective: To establish criteria for confirming the identity and purity of the synthesized compound.

Researchers must validate the structure using spectroscopic methods. The following table summarizes the expected signals.

Technique	Parameter	Expected Signal / Value	Structural Assignment
H NMR	2.2–2.3 ppm (s, 6H)	Singlet (or two overlapping singlets)	Methyl groups on the phenyl ring (3,4-positions).
	6.8 ppm (s, 2H)	Singlet	Olefinic protons of the maleimide ring (characteristic of symmetry).
	7.0–7.3 ppm (m, 3H)	Multiplet	Aromatic protons of the xylyl group.
FT-IR	1700–1720 cm	Strong band	C=O stretching (Imide carbonyl, symmetric/asymmetric).
	830–850 cm	Medium band	C-H bending (1,2,4-trisubstituted benzene ring).
Melting Point	Range	~130–150°C (Estimate)*	Note: Specific MP depends on purity; compare with authentic standard or CAS 64059-57-0 data.

**Critical Check:** The disappearance of the N-H stretch (from the aniline precursor) and the appearance of the characteristic imide carbonyl doublet in IR are the primary indicators of successful cyclization.

## Applications in Research and Industry

Objective: To contextualize the utility of N-(3,4-xylyl)maleimide in drug development and materials science.

## Polymer Science (Thermal Stability)

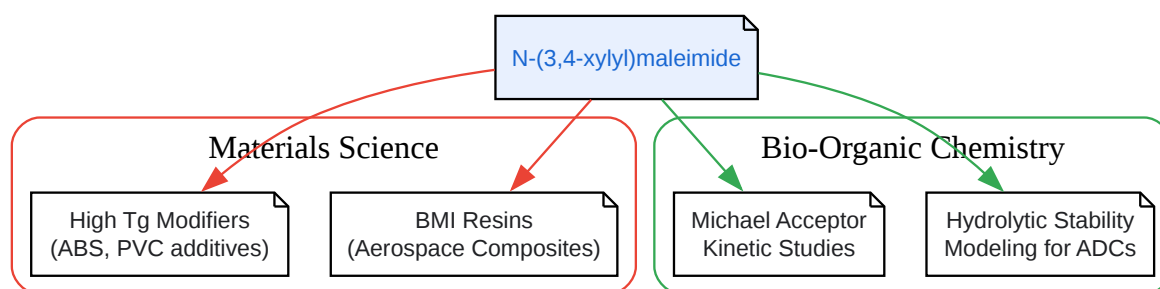
N-Arylmaleimides are extensively used as monomers to modify the thermal properties of polymers (e.g., ABS, PMMA). The 3,4-xylyl group provides:

- Steric Bulk: Increases the glass transition temperature ( ) by restricting chain mobility.
- Lipophilicity: Improves compatibility with non-polar matrices compared to unsubstituted phenylmaleimide.

## Drug Development (Bioconjugation)

While the 3,4-xylyl derivative is often a structural monomer, the maleimide moiety itself is the "gold standard" for cysteine conjugation in Antibody-Drug Conjugates (ADCs).

- Mechanism: Michael addition of a thiol (from cysteine) to the maleimide double bond.
- Relevance: Researchers use substituted maleimides to study the kinetics of thiol-addition and the stability of the resulting thioether bond. The electron-donating methyl groups on the xylyl ring can modulate the electrophilicity of the maleimide double bond, potentially altering hydrolytic stability.



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Caption: Dual application streams in high-performance materials and bio-organic kinetic modeling.

## References

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